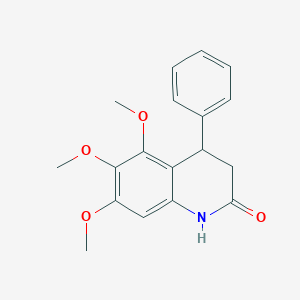
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one, also known as DQ-7, is a synthetic compound that has been studied for its potential applications in scientific research. The compound possesses a unique structure and a wide range of biochemical and physiological properties that make it a promising candidate for numerous laboratory experiments.
科学研究应用
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs to treat Alzheimer’s disease. In addition, this compound has been studied for its potential use as an anti-inflammatory agent and as an antioxidant. The compound has also been studied for its potential use in the treatment of diabetes and cancer.
作用机制
The mechanism of action of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one is not yet fully understood. However, it is known that the compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs to treat Alzheimer’s disease. In addition, this compound has been shown to possess anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a number of laboratory experiments. The compound has been shown to possess anti-inflammatory and antioxidant properties, as well as to be a potent inhibitor of the enzyme acetylcholinesterase. In addition, this compound has been shown to possess anti-diabetic and anti-cancer properties.
实验室实验的优点和局限性
The use of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize, and its unique structure allows for a wide range of biochemical and physiological properties to be studied. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations as well. The compound is relatively expensive, and its mechanism of action is not yet fully understood.
未来方向
The potential future directions for the use of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one in scientific research are numerous. The compound could be used to develop drugs to treat Alzheimer’s disease, as well as to develop anti-inflammatory and antioxidant drugs. In addition, the compound could be studied further to better understand its mechanism of action and to develop new drugs to treat diabetes and cancer. Furthermore, the compound could be used in the development of new materials and technologies, such as sensors and biosensors. Finally, the compound could be used in the development of new methods for synthesizing other compounds.
合成方法
The synthesis of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been studied in detail by a number of researchers. The compound can be synthesized using a variety of methods, including a reaction between p-methoxybenzaldehyde and 4-hydroxy-3-methoxyphenylacetic acid in the presence of an acid catalyst. This results in the formation of a Schiff base, which can then be cyclized to form the desired compound. Other synthesis methods include the reaction of p-methoxybenzaldehyde with 2-hydroxy-4-methylbenzaldehyde in the presence of an acid catalyst, as well as the reaction of p-methoxybenzaldehyde and aniline in the presence of an acid catalyst.
属性
IUPAC Name |
5,6,7-trimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-10-13-16(18(23-3)17(14)22-2)12(9-15(20)19-13)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGIOWPOQQIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

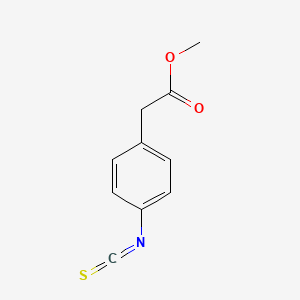
![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)
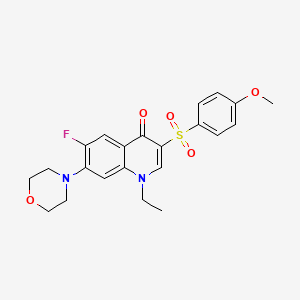
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2785598.png)
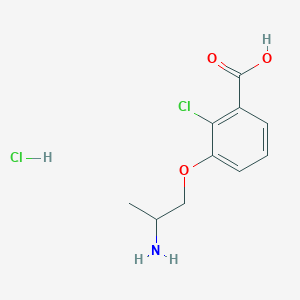

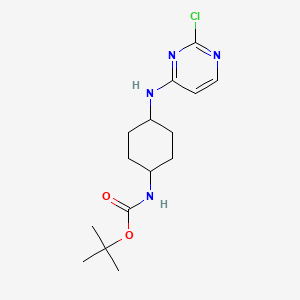
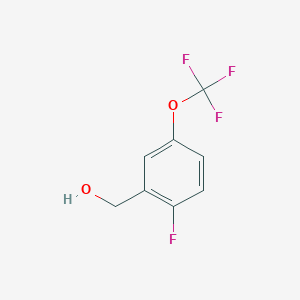
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2785607.png)
![N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2785608.png)
![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
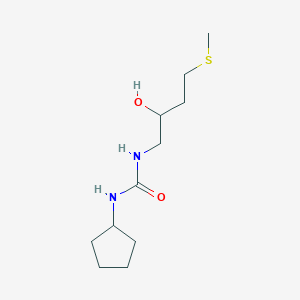
![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)